molecular formula C19H16N6O4 B2864714 N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1202992-26-4

N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No. B2864714
CAS RN: 1202992-26-4
M. Wt: 392.375
InChI Key: IPABUMVAWBDURF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H16N6O4 and its molecular weight is 392.375. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-(furan-2-yl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-(furan-2-yl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications

  • Chemical Synthesis and Heterocyclic Chemistry : Research involving similar compounds often focuses on the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry for their diverse biological activities. For instance, studies on the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on furan derivatives demonstrate the importance of these structures in developing new pharmaceuticals and agrochemicals (El-Essawy & Rady, 2011).

  • Antimicrobial and Antifungal Activities : Compounds containing isoxazole and pyrazole moieties have been studied for their potential antimicrobial and antifungal properties. Research in this area explores the growth inhibitory effects of pyrazole/isoxazole-3-carboxamido-4-carboxylic acids against phytopathogenic fungi, highlighting the potential for agricultural applications to protect crops from fungal diseases (Vicentini et al., 2007).

  • Cancer Research : The structural motifs found in the compound's name are common in molecules investigated for anticancer properties. For example, synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer agents showcase the ongoing search for new therapeutic options against various cancer types (Rahmouni et al., 2016).

  • Organic Synthesis and Material Science : The versatility of these compounds extends to material science and organic synthesis, where their unique properties can lead to the development of new materials and catalytic processes. The exploration of cycloproparenes and approaches to cyclopropa[c]furan exemplifies the innovative approaches in synthetic chemistry to create novel structures with potential applications in various fields (Halton & Lovett, 1991).

properties

IUPAC Name

N-[5-cyclopropyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O4/c1-10-7-17(26)22-19(20-10)25-16(9-12(23-25)11-4-5-11)21-18(27)13-8-15(29-24-13)14-3-2-6-28-14/h2-3,6-9,11H,4-5H2,1H3,(H,21,27)(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPABUMVAWBDURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)C4=NOC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.